Meta-Specific Intramolecular Photoredox Reaction with High Quantum Yield (Φ ∼ 0.6)
3-Methoxybenzophenone uniquely enables a highly efficient formal intramolecular photoredox reaction (quantum yield Φ ∼ 0.6) that requires electronic communication between the 1,3-positions of the benzene ring, an unprecedented photochemical 'meta effect' [1]. This meta-specific reaction was not observed in organic solvents, where only standard photoreduction of the benzophenone moiety occurred, underscoring the critical role of the aqueous environment in activating the meta-substituted pathway [1].
| Evidence Dimension | Photoredox Reaction Quantum Yield |
|---|---|
| Target Compound Data | Φ ∼ 0.6 (highly efficient) |
| Comparator Or Baseline | Unsubstituted benzophenone or ortho-/para-substituted analogs (no comparable intramolecular photoredox reaction observed) |
| Quantified Difference | Not quantified; meta isomer exhibits a unique reaction pathway not observed in other positional isomers. |
| Conditions | Aqueous solution at dilute conditions (<10^-4 M); organic solvents yielded only photoreduction. |
Why This Matters
This meta-specific, high-efficiency photoredox pathway enables synthetic strategies and mechanistic investigations inaccessible with ortho- or para-substituted benzophenones, making 3-methoxybenzophenone indispensable for aqueous photoredox catalysis research.
- [1] Formal intramolecular photoredox chemistry of meta-substituted benzophenones. (2005). Organic Letters, 7(2). View Source
